molecular formula C9H6F3NO2 B1593170 5-(Trifluoromethoxy)indolin-2-one CAS No. 403853-48-5

5-(Trifluoromethoxy)indolin-2-one

Cat. No.: B1593170
CAS No.: 403853-48-5
M. Wt: 217.14 g/mol
InChI Key: NJZFZLIOCDIELL-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)indolin-2-one (CAS 403853-48-5) is a high-purity chemical building block based on the privileged indolin-2-one scaffold, strategically functionalized with a trifluoromethoxy group at the 5-position. The indolin-2-one core is a structure of high interest in drug discovery, known for its diverse biological activities and presence in compounds evaluated for antitumor, antiviral, and anti-inflammatory properties . The incorporation of the trifluoromethoxy (-OCF3) group is a key strategy in modern medicinal chemistry to fine-tune the properties of lead compounds . This group is a strong electron-withdrawing substituent that confers enhanced metabolic stability and increased lipophilicity compared to a methoxy group, which can improve membrane permeability and bioavailability . Recent research highlights the specific application of this compound and its derivatives in pioneering therapeutic areas. It serves as a key synthetic intermediate for novel 3-hydrazonoindolin-2-one derivatives investigated as potent inhibitors of HIV-1 RNase H, a promising target for antiretroviral therapy . Furthermore, this compound derivatives have been designed and synthesized as potent anti-interleukin-1 agents, showing significant inhibitory effects on the IL-1 receptor in the low micromolar to nanomolar range, indicating potential for treating inflammatory diseases . This product is offered For Research Use Only and is intended for use as a reference standard or synthetic intermediate in discovery chemistry and lead optimization programs. Researchers can leverage this compound to explore structure-activity relationships and develop new bioactive molecules targeting a wide range of pathologies.

Properties

IUPAC Name

5-(trifluoromethoxy)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)15-6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZFZLIOCDIELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)OC(F)(F)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649566
Record name 5-(Trifluoromethoxy)-1,3-dihydro-2H-indol-2-one
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Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403853-48-5
Record name 5-(Trifluoromethoxy)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-5-(trifluoromethoxy)indoline
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Synthetic Strategies and Methodologies for 5 Trifluoromethoxy Indolin 2 One and Its Derivatives

Established Reaction Pathways for Indolin-2-one Formation

The construction of the indolin-2-one ring system is a well-trodden path in organic synthesis, with several established methods being applicable to the synthesis of the 5-(trifluoromethoxy) substituted variant. These pathways often involve the initial synthesis of a precursor, 5-(trifluoromethoxy)isatin (B62976) (5-(trifluoromethoxy)-1H-indole-2,3-dione), which is then converted to the target indolin-2-one.

Cyclization Reactions in Indolinone Synthesis

Intramolecular cyclization is a cornerstone of indolin-2-one synthesis. For 5-(trifluoromethoxy)indolin-2-one, this typically involves a two-step process starting from 4-(trifluoromethoxy)aniline.

Sandmeyer Isatin (B1672199) Synthesis: This classical method is a primary route for synthesizing isatins from anilines. researchgate.netresearchgate.netnih.gov The process begins with the reaction of an aniline (B41778), in this case, 4-(trifluoromethoxy)aniline, with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. researchgate.netwikipedia.org This forms an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid like concentrated sulfuric acid to yield 5-(trifluoromethoxy)isatin. researchgate.netwright.edu

Stolle Isatin Synthesis: An alternative cyclization approach is the Stolle reaction. This method involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is subsequently cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride, to give the corresponding isatin. researchgate.net

Reduction of Isatin: Once 5-(trifluoromethoxy)isatin is obtained, the C3-carbonyl group can be reduced to a methylene (B1212753) group to afford the final this compound. The Wolff-Kishner reduction is a well-established method for this transformation. wright.eduwikipedia.org This reaction involves the formation of a hydrazone from the isatin, which is then heated with a strong base, like potassium hydroxide, in a high-boiling solvent to yield the desired indolin-2-one. wikipedia.orglookchem.com A one-pot Wolff-Kishner-like reduction of isatin derivatives using hydrazine (B178648) hydrate has also been reported as an efficient and mild method. lookchem.com

Table 1: Key Cyclization and Reduction Reactions
Reaction NameStarting MaterialKey ReagentsProduct
Sandmeyer Isatin Synthesis4-(trifluoromethoxy)anilineChloral hydrate, Hydroxylamine HCl, H₂SO₄5-(Trifluoromethoxy)isatin
Stolle Isatin Synthesis4-(trifluoromethoxy)anilineOxalyl chloride, Lewis Acid (e.g., AlCl₃)5-(Trifluoromethoxy)isatin
Wolff-Kishner Reduction5-(Trifluoromethoxy)isatinHydrazine hydrate, KOHThis compound

Aromatic Substitution Reactions in Building the Indolinone Framework

Modern cross-coupling reactions offer powerful tools for the formation of the crucial C-N bond in the indolin-2-one ring system, although specific examples for the direct synthesis of this compound are less common in the literature. However, the general principles of these reactions are highly relevant.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.orgnumberanalytics.com In principle, an appropriately substituted benzene (B151609) derivative bearing a trifluoromethoxy group and a leaving group (e.g., a halogen) could be coupled with an amino-containing fragment, followed by cyclization to form the indolin-2-one ring. The reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand. wikipedia.orgyoutube.com

Ullmann Condensation: The copper-catalyzed Ullmann condensation is another classical method for C-N bond formation. wikipedia.orgmdpi.com Similar to the Buchwald-Hartwig amination, it can be envisioned as a strategy to couple an aryl halide with an amine to construct the indolin-2-one precursor. Traditional Ullmann reactions often require harsh conditions, but modern modifications have made this transformation more versatile. wikipedia.org

Heck Reaction: The palladium-catalyzed Heck reaction, which couples aryl halides with alkenes, can also be employed in domino sequences to construct heterocyclic systems. libretexts.orgnih.gov An intramolecular Heck reaction of a suitably substituted trifluoromethoxy-containing aniline derivative could potentially lead to the formation of the indolin-2-one ring.

Condensation Reactions for Derivatization

The carbonyl group at the C3-position of 5-(trifluoromethoxy)isatin is highly reactive and serves as a key handle for derivatization through condensation reactions. ossila.com This approach is widely used to generate a diverse library of this compound analogues.

A common strategy involves the condensation of 5-(trifluoromethoxy)isatin with various nucleophiles. For instance, reaction with thiosemicarbazides yields 3-(thiosemicarbazone)-indolin-2-one derivatives. researchgate.netnih.gov Similarly, condensation with anilines can produce 3-iminoindolin-2-ones, also known as Schiff bases. These condensation reactions are typically carried out in a suitable solvent, sometimes with the addition of a catalytic amount of acid. beilstein-journals.org

Table 2: Examples of Condensation Reactions for Derivatization
Starting MaterialReagentProduct Type
5-(Trifluoromethoxy)isatinThiosemicarbazide3-(Thiosemicarbazone)-indolin-2-one
5-(Trifluoromethoxy)isatinSubstituted Aniline3-(Arylimino)-indolin-2-one
5-(Trifluoromethoxy)isatinHydrazine Hydrate3-(Hydrazono)-indolin-2-one

Specific Routes for Trifluoromethoxy-Substituted Indolin-2-ones

The most direct and commonly cited route to this compound involves the initial synthesis of 5-(trifluoromethoxy)isatin, followed by its reduction. wright.edunih.gov The Sandmeyer synthesis, starting from 4-(trifluoromethoxy)aniline, is a practical method for obtaining the isatin precursor. researchgate.net

Furthermore, the synthesis of N-substituted derivatives of this compound has been reported. For example, 1-(thiomorpholin-4-ylmethyl) and 1-benzyl derivatives have been synthesized, indicating that the nitrogen atom of the indolin-2-one core can be readily functionalized. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs leading directly to this compound are not extensively documented, the general principles of MCRs for indole (B1671886) synthesis are applicable. For instance, a three-component reaction involving an indole, quinoxalin-2(1H)-one, and a trifluoromethyl source has been developed to synthesize trifluoromethylated indole derivatives. researchgate.net This highlights the potential for developing novel MCRs for the direct synthesis of functionalized this compound analogues.

Advanced Synthetic Techniques for Complex Analogues

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex analogues of this compound.

Photoredox Catalysis: This emerging field utilizes visible light to initiate chemical transformations via single-electron transfer processes. nih.govorganic-chemistry.org Nickel/photoredox dual catalysis has been successfully employed for the synthesis of indolines from 2-iodoaniline (B362364) derivatives and alkenes. nih.govorganic-chemistry.org This method offers a powerful tool for constructing the indoline (B122111) core under mild conditions and could be adapted for the synthesis of complex this compound analogues. organic-chemistry.orgresearchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of indolin-2-one derivatives has been explored using flow chemistry, which could be a valuable technique for the efficient and safe production of this compound and its derivatives on a larger scale.

Enzymatic Synthesis: Biocatalysis is gaining increasing attention as a green and highly selective method for chemical synthesis. While specific enzymatic routes to this compound are not yet established, the potential for using enzymes to perform key steps in the synthesis, such as selective reductions or functional group manipulations, is an area of growing interest.

Acid-Catalyzed Indolylation of Isatin

A common and effective method for the synthesis of certain indolinone derivatives involves the acid-catalyzed reaction between isatins and indoles. researchgate.net This reaction, known as indolylation, typically results in the formation of 3,3-di(indolyl)oxindoles. The process is an electrophilic substitution where the protonated isatin acts as an electrophile that is attacked by the nucleophilic indole. researchgate.net

Several catalysts, including Brønsted or Lewis acids, have been employed to facilitate this transformation. researchgate.net For instance, the use of taurine (B1682933) in water under sonication provides an environmentally friendly route to 3,3'-bis(indolyl)methanes and their derivatives. researchgate.net While this method is primarily used for creating bis-indolyl derivatives, modifications and careful selection of starting materials could potentially be adapted for the synthesis of specific indolinone structures.

Metal Triflates Catalysis in Indolinone Synthesis

Metal triflates, particularly those of rare-earth metals and iron(II), have emerged as versatile and efficient Lewis acid catalysts in organic synthesis, including the formation of indole and indolinone derivatives. nih.govresearchgate.net These catalysts are known for their high catalytic activity, water tolerance, and reusability. researchgate.net

Iron(II) triflate, a commercially available and practical catalyst, has been successfully used in the synthesis of indoles through intramolecular C-H amination. nih.govorganic-chemistry.org This method highlights the potential of iron triflates in constructing the core indole structure. Furthermore, silver triflate has been shown to effectively catalyze the three-component coupling reaction of aldehydes, N-methylanilines, and indoles to produce 3-aminoalkylated indoles. nih.gov Zinc triflate has also been utilized in the 1,3-indolylation of cyclohexanones. rsc.org The application of these metal triflates could be extended to the synthesis of this compound by using appropriately substituted starting materials.

Table 1: Examples of Metal Triflate Catalyzed Reactions in Indole Synthesis

CatalystReactantsProduct TypeReference
Iron(II) TriflateSubstituted anilinesIndole derivatives nih.govorganic-chemistry.org
Silver TriflateAldehydes, N-methylanilines, indoles3-Aminoalkylated indoles nih.gov
Zinc TriflateCyclohexanones, indoles1,3-Bis(indolyl)benzene derivatives rsc.org
Rare-earth Metal TriflatesVariousCycloaddition and cyclization products researchgate.net

Zirconium-Catalyzed Reactions for Indolinone Derivatives

Zirconium-based catalysts have shown promise in various organic transformations. For example, the reaction between zirconocene (B1252598) dichloride and diethylzinc (B1219324) has been studied, leading to the formation of several organozirconium complexes. researchgate.net While direct application to this compound synthesis is not explicitly detailed, the principles of ligand exchange and the generation of reactive organometallic species could be harnessed for developing novel synthetic routes to indolinone derivatives. researchgate.net The ability of zirconium complexes to catalyze reactions involving olefins and alkynes could be particularly relevant for constructing the indolinone ring system from functionalized precursors. researchgate.net

Trifluoromethylation Strategies

The introduction of a trifluoromethyl (CF3) or trifluoromethoxy (OCF3) group is a crucial step in the synthesis of the target compound. Various trifluoromethylation strategies have been developed for indoles, oxindoles, and indolines. bohrium.com These methods can be broadly categorized into two approaches: direct installation of the trifluoromethyl or trifluoromethoxy group onto a pre-formed indole or indolinone core, or the cyclization of a starting material that already contains the desired fluorine-containing moiety. bohrium.com

Radical-based trifluoromethylation is a widely explored avenue. bohrium.com Reagents like Togni's reagent and Langlois' reagent are commonly used sources of the CF3 radical. bohrium.com Metal-catalyzed reactions, particularly with copper and palladium, have also proven effective. bohrium.com For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a fluoroform-derived CuCF3 reagent provides a direct route to 2-(trifluoromethyl)indoles. organic-chemistry.orgnih.gov Another innovative approach involves an external-catalyst-free trifluoromethylation/cyclization of N-aryl-N-allylacetamides with Togni reagent II to synthesize trifluoromethylated N-acetylindolines. researchgate.net Electrochemical methods for generating trifluoromethyl radicals for subsequent cyclization reactions are also emerging as a green and efficient strategy. rsc.org

Table 2: Overview of Trifluoromethylation Strategies for Indole and Indolinone Derivatives

StrategyReagent/CatalystSubstrateProductReference
Radical CyclizationTogni Reagent IIN-aryl-N-allylacetamidesTrifluoromethylated N-acetylindolines researchgate.net
Domino Trifluoromethylation/CyclizationFluoroform-derived CuCF32-Alkynylanilines2-(Trifluoromethyl)indoles organic-chemistry.orgnih.gov
Electrochemical Trifluoromethylation/CyclizationIMDN-SO2CF3Unsaturated amidesTrifluoromethylated oxindoles rsc.org
Metal-Controlled Divergent SynthesisCuI/PPh3 or AgSbF6Diethyl ethynylphosphonate and ketonesCF3-containing indoline derivatives or quinoline (B57606) derivatives acs.org

Purification and Isolation Techniques for Research Applications

The purification and isolation of the synthesized this compound and its derivatives are critical for obtaining high-purity compounds for further research and characterization. A variety of standard and advanced techniques are employed for this purpose.

Chromatography is a cornerstone of purification in pharmaceutical research. jocpr.com

Column Chromatography: This is a fundamental technique used for the separation of compounds from a reaction mixture. nih.govnih.gov Silica gel is a common stationary phase, and a suitable solvent system (eluent) is chosen to achieve separation based on the polarity of the compounds. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency compared to standard column chromatography and is used for both analytical and preparative-scale purification. jocpr.commdpi.com

Supercritical Fluid Chromatography (SFC): This technique utilizes supercritical fluids, such as carbon dioxide, as the mobile phase and is particularly effective for the purification of chiral and lipophilic compounds. jocpr.com

Crystallization is another powerful purification method. The crude product is dissolved in a suitable solvent or solvent mixture, and upon cooling or slow evaporation, the pure compound crystallizes out, leaving impurities in the solution. google.comgoogle.com

Other Techniques:

Extraction: Liquid-liquid extraction is often used as an initial work-up step to separate the product from the reaction mixture based on its solubility in different immiscible solvents. mdpi.com

Filtration and Centrifugation: These methods are used to separate solid products from liquid phases. google.comgoogle.com

The choice of purification technique depends on the physical and chemical properties of the target compound and the nature of the impurities present. Often, a combination of these techniques is necessary to achieve the desired level of purity for research applications.

Chemical Reactivity and Derivatization of 5 Trifluoromethoxy Indolin 2 One

Functional Group Transformations at the Indolin-2-one Core

The indolin-2-one core, also known as oxindole (B195798), possesses a lactam (a cyclic amide) functionality. The primary transformations at this core, beyond the strategic modifications at N-1 and C-3 discussed later, involve reactions of the amide bond. However, in the context of derivatization for biological applications, the lactam ring is often kept intact due to its importance for the structural integrity of the resulting molecules. The carbonyl group at the C-2 position can influence the reactivity of the adjacent C-3 position, making the protons on the C-3 carbon acidic and amenable to various condensation reactions.

Reactivity of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group is a key substituent that significantly influences the chemical and physical properties of the indolin-2-one scaffold. It is generally considered to be a highly stable and relatively inert functional group under a wide range of reaction conditions, including heating and both acidic and basic environments. nih.govchemrevlett.comnih.gov This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms. uevora.pt

The -OCF₃ group is more electronegative and lipophilic than a methoxy (B1213986) group. nih.gov Its strong electron-withdrawing nature decreases the electron density of the aromatic ring, which can impact the reactivity of the ring in electrophilic substitution reactions. From a metabolic standpoint, the trifluoromethoxy group is more resistant to enzymatic breakdown compared to a methoxy group, which can be advantageous in the design of therapeutic agents. nih.gov

Strategic Modifications at Key Positions (e.g., N-1, C-3, Aromatic Ring)

The derivatization of 5-(Trifluoromethoxy)indolin-2-one is primarily focused on three key positions: the nitrogen atom of the lactam (N-1), the methylene (B1212753) group at C-3, and the aromatic ring.

N-1 Position: The nitrogen atom of the indolin-2-one ring can be functionalized through various substitution reactions. Alkylation with agents such as methyl, ethyl, or benzyl (B1604629) halides can be achieved to introduce different groups at this position. semanticscholar.org These modifications can influence the molecule's solubility, lipophilicity, and biological activity. For instance, studies on related 2-indolinone derivatives have shown that the presence of small alkyl or benzyl groups at the N-1 position can enhance certain biological activities. semanticscholar.org

C-3 Position: The C-3 position of the indolin-2-one ring is particularly reactive and serves as a primary site for introducing structural diversity. The presence of the adjacent C-2 carbonyl group makes the C-3 protons acidic, facilitating enolate formation and subsequent reactions.

One common transformation is the Knoevenagel condensation . wikipedia.orgsigmaaldrich.comthermofisher.com This reaction typically involves the condensation of the C-3 position of the indolin-2-one (or more commonly, the more reactive C-3 carbonyl of the corresponding isatin) with a compound containing an active methylene group. For example, 5-(trifluoromethoxy)isatin (B62976), a direct precursor to this compound, can react with various active methylene compounds like malononitrile (B47326) or barbiturates to yield C-3 substituted derivatives. nih.gov

Another important reaction at the C-3 position is the formation of thiosemicarbazones . The condensation of 5-(trifluoromethoxy)isatin with thiosemicarbazides leads to the formation of 3-(thiosemicarbazone)-indolin-2-one derivatives. A specific example is the reaction of 5-(trifluoromethoxy)indolin-2,3-dione with 4-(4-trifluoromethylphenyl)thiosemicarbazide in refluxing ethanol (B145695) with a catalytic amount of acetic acid, which yields 1-[2-Oxo-5-(trifluoromethoxy)indolin-3-ylidene]-4-[4-(trifluoromethyl)phenyl]thiosemicarbazide. ossila.com

Aromatic Ring: The trifluoromethoxy group at the C-5 position is a deactivating, meta-directing group for electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature. lkouniv.ac.inwikipedia.orglibretexts.org This means that electrophilic attack on the benzene (B151609) ring of this compound is less favorable than on an unsubstituted benzene ring, and any substitution would be expected to occur primarily at the C-7 position (meta to the -OCF₃ group and ortho to the amide nitrogen). Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, specific examples of such reactions on the this compound scaffold are not widely reported in the literature, likely due to the deactivated nature of the ring.

Synthesis of Spirocyclic Indolin-2-one Derivatives

A significant area of derivatization for this compound and its precursor, 5-(trifluoromethoxy)isatin, is the synthesis of spirocyclic compounds. These are molecules where one atom is the corner of two rings. The C-3 position of the indolin-2-one is the spiro center in these derivatives.

Spiro[indoline-3,3'-pyrrolidine] and Spiro[indoline-3,3'-pyrrolizine] Derivatives: A common method for constructing these spirocycles is through [3+2] cycloaddition reactions, which are often performed as one-pot, multi-component reactions. nih.goviaea.orguc.pt In a typical approach, an azomethine ylide is generated in situ from the condensation of an isatin (B1672199) derivative (like 5-(trifluoromethoxy)isatin) and an amino acid, such as sarcosine (B1681465) or L-proline. This ylide then reacts with a dipolarophile, which is an electron-deficient alkene, to form the spiro-pyrrolidine or spiro-pyrrolizine ring system. uevora.pt

For example, the reaction of a substituted isatin, L-proline, and an electron-deficient alkene can yield spiro[indoline-3,3'-pyrrolizine] derivatives with high regio- and stereospecificity. nih.gov

Other Spirocycles: Multi-component reactions involving isatins can also lead to other complex spirocyclic systems. For instance, the reaction of isatin derivatives, dimedone, and a thiadiazole derivative can produce spiro[chromeno[2,3-d] nih.govnih.goviaea.orgthiadiazolo[3,2-a]pyrimidine-10,3′-indoline] derivatives. nih.gov These reactions highlight the versatility of the isatin scaffold, and by extension 5-(trifluoromethoxy)isatin, in constructing diverse and complex molecular architectures.

Table of Reaction Examples for Derivatization

Position of ModificationReaction TypeReactantsKey Reagents/CatalystProduct TypeReference
N-1AlkylationThis compound, Alkyl/Benzyl HalideBase (e.g., K₂CO₃, NaH)N-Substituted Indolin-2-one semanticscholar.org
C-3Knoevenagel Condensation5-(Trifluoromethoxy)isatin, Active Methylene Compound (e.g., Malononitrile)Weak Base (e.g., Piperidine, NH₄OAc)3-Ylideneindolin-2-one nih.gov
C-3Thiosemicarbazone Formation5-(Trifluoromethoxy)isatin, ThiosemicarbazideAcetic Acid3-Thiosemicarbazone-indolin-2-one ossila.com
C-3 (Spiro)[3+2] Cycloaddition5-(Trifluoromethoxy)isatin, Amino Acid (e.g., L-Proline), DipolarophileHeatSpiro[indoline-3,3'-pyrrolizine] nih.govuevora.pt
C-3 (Spiro)Multi-component Reaction5-(Trifluoromethoxy)isatin, Dimedone, Thiadiazole derivativeAcid Catalyst (e.g., H₃PW₁₂O₄₀)Spiro[chromeno...pyrimidine...indoline] nih.gov

Pharmacological Investigations and Elucidation of Biological Mechanisms

Anti-cancer Research Applications

Derivatives of the 5-(Trifluoromethoxy)indolin-2-one scaffold are being explored for their potential as anti-cancer agents, primarily due to their ability to inhibit key signaling pathways involved in tumor growth and vascularization.

Tyrosine Kinase Inhibition

The indolin-2-one nucleus is a privileged scaffold known to bind to the ATP active pocket of various protein kinases, and its derivatives are prominent in the development of tyrosine kinase inhibitors (TKIs). nih.gov These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.

VEGFR, PDGFR, and FGFR Inhibition: One of the most notable multi-kinase inhibitors featuring this core structure is nintedanib (B1663095). Nintedanib is an indolinone derivative that functions as a triple angiokinase inhibitor by targeting Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR α and β), and Fibroblast Growth Factor Receptors (FGFR 1-3). nih.govtargetmol.com By competitively binding to the intracellular ATP-binding site of these receptors, nintedanib blocks downstream signaling cascades that are critical for the proliferation and migration of endothelial cells and pericytes, thus inhibiting angiogenesis. nih.govrsc.org The inhibitory concentrations (IC₅₀) of nintedanib highlight its potency against these kinases. targetmol.com

c-Met Inhibition: The c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase is another important target in cancer therapy, as its hyperactivity is linked to tumor proliferation, angiogenesis, and metastasis. nih.gov While many c-Met inhibitors are under investigation, the indolin-2-one scaffold is a common feature among them. For instance, SU11274, a selective c-Met inhibitor with an IC₅₀ of 10 nM, demonstrates the suitability of this heterocyclic system for targeting this specific kinase. selleckchem.com

Src PTK Inhibition: Research into 5-trifluoromethylpyrimidine derivatives has identified compounds that act as dual inhibitors of EGFR and Src, a non-receptor protein tyrosine kinase. nih.gov Compound 6g from this series showed an inhibitory concentration of 0.15 μM against Src. nih.gov This indicates that modifications of related heterocyclic structures can yield potent Src inhibitors.

CompoundTarget KinaseIC₅₀ (nM)Reference
NintedanibVEGFR134 targetmol.com
NintedanibVEGFR213 targetmol.com
NintedanibVEGFR313 targetmol.com
NintedanibFGFR169 targetmol.com
NintedanibFGFR237 targetmol.com
NintedanibFGFR3108 targetmol.com
NintedanibPDGFRα59 targetmol.com
NintedanibPDGFRβ65 targetmol.com
SU11274c-Met10 selleckchem.com
Compound 6g (pyrimidine deriv.)Src150 nih.gov

Mechanisms of Antiproliferative Activity

The antiproliferative effects of indolin-2-one derivatives are a direct consequence of their kinase-inhibiting activities. By blocking crucial signaling pathways, these compounds can halt the cell cycle and induce apoptosis (programmed cell death).

Studies on various 5-substituted indolin-2-one derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HT29), and pancreatic (Panc-1) cancers. nih.govnih.govmdpi.com For example, certain indole-isatin hybrids with a 5-methoxy substitution showed more potent antiproliferative activity against cancer cell lines than the reference drug sunitinib. nih.gov One of the most active compounds, 5o , had an IC₅₀ value of 1.69 µM and was found to cause a lengthening of the G1 phase of the cell cycle while reducing the S and G2/M phases. nih.gov This cell cycle arrest is partly attributed to a significant decrease in the amount of phosphorylated retinoblastoma (Rb) protein. nih.gov

Further research into other indolin-2-one derivatives revealed that their antiproliferative action can also be mediated by inhibiting the ERK1/2, AKT, and STAT3 signaling pathways. This inhibition leads to cell cycle arrest in the S phase, along with increased expression of the cell cycle inhibitors p21 and p27. researchgate.net In breast cancer cells, an indoline (B122111) derivative was shown to downregulate PI3K/S6K1 genes, leading to apoptosis. boehringer-ingelheim.com

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily driven by VEGF and its receptors. rsc.orgyoutube.com The inhibition of VEGFR-2 by indolin-2-one derivatives like nintedanib is a primary mechanism of their antiangiogenic effect. nih.govyoutube.com

Studies on related indole (B1671886) derivatives confirm this antiangiogenic potential. For instance, a 5-bromo-indole derivative demonstrated significant, dose-dependent antiangiogenic activity in an ex vivo rat aorta model, with an IC₅₀ of 15.4 µg/mL. rsc.org This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) with an IC₅₀ of 5.6 µg/mL. rsc.org Other carbothioamide indole derivatives have also shown significant antiangiogenic activity, which may be linked to their anti-proliferative effects on HUVECs and their ability to scavenge free radicals. nih.gov The mechanism for these effects may involve the direct inhibition of VEGF release or activity. nih.gov

Neuropharmacological Studies

In addition to their anti-cancer applications, derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the level of the neurotransmitter acetylcholine (B1216132) in the brain by inhibiting the enzymes that break it down: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). capes.gov.br

Derivatives of this compound have been synthesized and identified as potent dual inhibitors of both AChE and BuChE. nih.gov In one study, a series of 1-benzyl-5-(trifluoromethoxy)-2-indolinones were evaluated. The substitution at the 1-position was found to significantly increase the inhibitory effects on both enzymes compared to related structures. nih.gov

CompoundAChE Kᵢ (μM)BuChE Kᵢ (μM)Reference
Compound 6g0.350.53 nih.gov
Compound 7m0.690.95 nih.gov

Compound 6g from this series was identified as the most potent inhibitor against both AChE and BuChE, with inhibition constant (Kᵢ) values of 0.35 μM and 0.53 μM, respectively. nih.gov Another derivative, compound 7m , also showed significant inhibition of both enzymes. nih.gov

Modulation of Neurotransmitter Receptors (e.g., 5-HT6R)

The serotonin (B10506) 6 receptor (5-HT₆R) is expressed almost exclusively in the central nervous system and is a target for the treatment of cognitive dysfunction associated with Alzheimer's disease and other neurological disorders. nih.gov Antagonism of the 5-HT₆R is believed to produce pro-cognitive effects. nih.gov

The indole scaffold is a key feature in many 5-HT₆R antagonists. nih.gov Research has led to the development of multi-target compounds that combine cholinesterase inhibition with 5-HT₆R antagonism. One such hybrid compound, a tacrine (B349632) derivative, was found to be a potent 5-HT₆R antagonist with a Kᵢ of 13 nM, while also acting as a reversible inhibitor of both AChE and BuChE. nih.gov This dual-action approach, targeting both cholinergic and serotonergic systems, represents a promising strategy for developing more effective treatments for Alzheimer's disease.

Potential as Radiotracers for Neurological Disorders

The development of radiotracers for Positron Emission Tomography (PET) imaging is a crucial area of research for diagnosing and understanding neurological disorders. While no direct studies have been published on the use of this compound as a radiotracer, the structural features of this compound and its derivatives suggest a potential for such applications. The trifluoromethoxy group is of particular interest in the design of PET tracers due to the favorable properties of fluorine-18 (B77423) (¹⁸F), a commonly used positron-emitting radionuclide. The half-life of ¹⁸F (approximately 110 minutes) is suitable for the synthesis of radiotracers and subsequent PET imaging procedures. mdanderson.orgnih.govnih.gov

The general principle of a PET tracer is to label a biologically active molecule with a positron-emitting isotope. This radiolabeled molecule, when introduced into the body, can bind to specific targets such as receptors or enzymes in the brain. The emitted positrons can then be detected by a PET scanner, providing a quantitative map of the target's distribution and density. The development of novel PET tracers is essential for advancing our understanding of the pathophysiology of various neurological and psychiatric disorders. nih.govnih.govaustinpublishinggroup.com

For a compound to be a viable PET tracer candidate, it must exhibit several key characteristics, including the ability to cross the blood-brain barrier, high affinity and selectivity for its target, and appropriate pharmacokinetic properties. The indolin-2-one scaffold is a versatile structure that has been modified to create compounds with a range of biological activities. The incorporation of a trifluoromethoxy group can enhance the metabolic stability and lipophilicity of a molecule, which may facilitate its entry into the brain. While further research is needed, the potential for radiolabeling this compound derivatives for PET imaging of neurological targets remains an area of interest for future studies. mdanderson.orggoogle.com

Anti-inflammatory Research

The anti-inflammatory properties of this compound derivatives have been investigated through their ability to modulate key inflammatory pathways.

Modulation of Pro-inflammatory Cytokines (IL-1, TNF-α, IL-6)

Research has demonstrated that derivatives of this compound can effectively modulate the activity of pro-inflammatory cytokines, particularly Interleukin-1 (IL-1). A study on 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives revealed their potent inhibitory effects on the IL-1 receptor (IL-1R). semanticscholar.org Several of the synthesized compounds exhibited significant IL-1R inhibitory activity, with some showing stronger responses than the lead compounds. semanticscholar.org The highest inhibitory effect was observed in compounds that contained a fluorine or trifluoromethoxy group at the 5-position of the indole ring. semanticscholar.org

While direct studies on the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by this compound are limited, research on related indole structures suggests a potential for such activity. For instance, conjugates of N-substituted indole and aminophenylmorpholin-3-one have been shown to inhibit both TNF-α and IL-6 in microglial cells. nih.gov Another study demonstrated that various compounds could suppress the production of TNF-α and IL-6 in LPS-stimulated microglial and macrophage cells. researchgate.net These findings suggest that the indolin-2-one scaffold, particularly when substituted with electron-withdrawing groups like trifluoromethoxy, may have the potential to modulate a broader range of pro-inflammatory cytokines.

Table 1: IL-1R Inhibitory Activity of 5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives

Compound R1 R2 IC₅₀ (µM)
Lead Compound 1 F H >10
Lead Compound 2 OCF₃ H >10
Derivative A F Cl 0.09
Derivative B OCF₃ Cl 0.07
Derivative C F Br 0.06
Derivative D OCF₃ Br 0.01
Derivative E F I 0.02
Derivative F OCF₃ I 0.04

Data sourced from a study on 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. semanticscholar.org

Inhibition of Inflammatory Mediators (COX-2, PGES, iNOS)

The anti-inflammatory effects of this compound derivatives also extend to the inhibition of key enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). While direct evidence for the inhibition of prostaglandin (B15479496) E synthase (PGES) by this specific compound is not yet available, the inhibition of COX-2 would inherently lead to a reduction in prostaglandin synthesis.

Research on other trifluoromethyl-containing imidazole (B134444) derivatives has shown potent inhibition of iNOS. nih.gov For example, 1-(2-Trifluoromethylphenyl) imidazole (TRIM) was found to be a relatively potent inhibitor of both neuronal NOS (nNOS) and iNOS. nih.gov Studies on other indolin-2-one derivatives have also demonstrated significant inhibition of both iNOS and COX-2 activity in macrophage cells. nih.govresearchgate.net This suggests that the this compound scaffold is a promising candidate for the development of novel anti-inflammatory agents that target these key inflammatory mediators.

Antimicrobial Research

The antimicrobial potential of this compound derivatives has been explored against a range of bacterial and fungal pathogens.

Antibacterial Activities

Derivatives of 3-alkylidene-2-indolone, which share the core indolin-2-one structure, have demonstrated notable antibacterial activity. In one study, a series of these compounds were synthesized and tested against various bacterial strains. A compound featuring a trifluoromethyl group at the 5-position of the indolin-2-one ring exhibited promising activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that the presence of a trifluoromethyl or a trifluoromethoxy group at this position can contribute to the antibacterial properties of the molecule.

Table 2: Antibacterial Activity of a 5-(Trifluoromethyl)indolin-2-one Derivative

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus 16
Bacillus subtilis 8
Escherichia coli 32
Pseudomonas aeruginosa 64

MIC (Minimum Inhibitory Concentration) values for a representative 3-alkylidene-2-indolone derivative with a 5-trifluoromethyl substituent. nih.gov

Antifungal Activities

The investigation into the antifungal properties of trifluoromethoxy-substituted compounds has shown promising results in related chemical classes. For instance, novel chalcone (B49325) derivatives containing trifluoromethyl and trifluoromethoxy substitutions have been synthesized and evaluated for their antifungal activity. nih.gov These compounds exhibited significant activity against various fungal strains, indicating that the trifluoromethoxy group can be a key pharmacophore for antifungal agents. nih.gov

Furthermore, fluorine-containing pyrazoline derivatives have also been reported to possess significant antifungal activity. icm.edu.pl While these compounds are structurally different from this compound, the findings support the broader concept that the incorporation of fluorine and trifluoromethoxy groups into heterocyclic scaffolds is a viable strategy for the development of new antifungal drugs. Research on 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one derivatives has also shown that substitutions on the indole ring can lead to antifungal activity against plant pathogenic fungi. mdpi.com

Antiviral Research

The emergence and re-emergence of viral infections necessitate the continuous search for novel antiviral agents. Research into the antiviral potential of indolin-2-one derivatives has revealed promising activity against a range of viruses.

A study focusing on isatin (B1672199) derivatives, which are structurally analogous to indolin-2-ones, has demonstrated significant antiviral effects. Specifically, a series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and evaluated for their activity against Influenza A (H1N1), Herpes Simplex Virus-1 (HSV-1), and Coxsackievirus B3 (COX-B3). nih.gov Several of these compounds exhibited potent antiviral activity with very low IC50 values, indicating high efficacy. For instance, compound 9 was most active against H1N1, compound 5 against HSV-1, and compound 4 against COX-B3. nih.gov The trifluoromethyl group in these derivatives is a key structural feature, suggesting that the related trifluoromethoxy group in this compound could also confer significant antiviral properties.

While direct studies on this compound against SARS-CoV-2 and HIV Reverse Transcriptase are not extensively documented in the reviewed literature, the broad-spectrum antiviral potential of the isatin scaffold suggests this could be a fruitful area for future investigation. nih.gov

Compound DerivativeTarget VirusIC50 (µM)Reference
Compound 9 (Isatin Derivative)H1N10.0027 nih.gov
Compound 5 (Isatin Derivative)HSV-10.0022 nih.gov
Compound 4 (Isatin Derivative)COX-B30.0092 nih.gov

Antimalarial Potential

Malaria remains a significant global health challenge, and the development of new antimalarial drugs is a priority. The indolone scaffold has been explored for its antiplasmodial properties. nih.gov Research on 1,2,4-triazino[5,6b]indole derivatives has shown that the inclusion of a trifluoromethyl group at position 6 significantly increases the in vitro activity against both chloroquine-sensitive (D10) and chloroquine-resistant (RSA11) strains of Plasmodium falciparum when compared to unsubstituted analogs. nih.gov This highlights the potential importance of fluorine-containing substituents in enhancing antimalarial efficacy. While this study does not directly investigate this compound, the positive impact of the trifluoromethyl group on a related heterocyclic system suggests that the trifluoromethoxy derivative of indolin-2-one may also possess antimalarial activity.

Compound SeriesKey Structural FeatureObserved EffectReference
1,2,4-triazino[5,6b]indole derivatives6-Trifluoromethyl groupIncreased in vitro antimalarial activity nih.gov

Other Biological Activities Under Investigation

Beyond antiviral and antimalarial research, the this compound scaffold and its derivatives are being explored for a variety of other biological activities.

CFTR Potentiation

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. nih.gov Potentiators are a class of drugs that enhance the function of the CFTR protein at the cell surface. While direct studies on this compound as a CFTR potentiator are limited, the general class of indolinones has been investigated. The chemical solvent tetrahydrofuran (B95107) (THF) has been shown to potentiate CFTR Cl- currents, although its efficacy is weak and dependent on the phosphorylation state of CFTR. nih.gov The search for more effective and specific potentiators is ongoing, and given the diverse biological activities of indolin-2-one derivatives, exploring the potential of the 5-(trifluoromethoxy) substituted compound in this area could be a valuable research direction.

Antioxidant Properties

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant interest. A study on a series of substituted indoline-2-ones and indolin-2-thiones demonstrated their effectiveness as radical scavengers. researchgate.net This suggests that the indolin-2-one core structure has inherent antioxidant potential. The specific contribution of the 5-(trifluoromethoxy) substituent to this activity has not been detailed in the available literature but represents an important area for investigation, as the electron-withdrawing nature of this group could modulate the antioxidant capacity of the molecule.

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are oral anti-diabetic drugs that help to control postprandial hyperglycemia by delaying carbohydrate digestion. nih.govnih.gov The oxindole (B195798) scaffold is recognized for its potential as an alpha-glucosidase inhibitor. nih.gov While there is no specific data on this compound, related derivatives have shown activity. For instance, a study on 5-fluoro-2-oxindole derivatives found that several compounds exhibited potent inhibition of α-glucosidase, with some being significantly more active than the standard drug, acarbose. nih.gov This indicates that the substituted indolin-2-one framework is a promising starting point for the development of new alpha-glucosidase inhibitors.

Compound DerivativeIC50 (µM)Reference
(Z)-3-(4-Hydroxy-3-methoxybenzylidene)-5-fluoroindolin-2-one (3d)49.89 ± 1.16 nih.gov
(Z)-3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-5-fluoroindolin-2-one (3f)35.83 ± 0.98 nih.gov
(Z)-5-Fluoro-3-(4-hydroxy-3-iodobenzylidene)indolin-2-one (3i)56.87 ± 0.42 nih.gov
Acarbose (Standard)569.43 ± 43.72 nih.gov

Phosphodiesterase 5A (PDE5A) Inhibition

Phosphodiesterase 5A (PDE5A) is an enzyme that plays a crucial role in various physiological processes, and its inhibitors are used to treat conditions like erectile dysfunction and pulmonary hypertension. nih.gov The inhibition of PDE5A can lead to the suppression of proliferation in pulmonary artery smooth muscle cells, which is beneficial in treating pulmonary hypertension. nih.gov While direct research on this compound as a PDE5A inhibitor is not available, the broader class of indole-based compounds has been investigated for this activity. Sildenafil analogues, for example, have shown potent inhibition of PDE5A. Given the structural similarities, exploring the PDE5A inhibitory potential of this compound could be a promising avenue for developing new therapeutics.

Investigation of Drug-Protein Interactions (e.g., with BSA)

The binding of small molecules to serum albumins, such as bovine serum albumin (BSA), is a critical factor in their distribution and bioavailability within the body. Research into the interaction between this compound and BSA has utilized fluorescence spectroscopy and other methods to characterize the binding dynamics.

Fluorescence quenching studies are a primary tool in these investigations. The intrinsic fluorescence of BSA, which is mainly attributed to its tryptophan residues, can be quenched upon binding with a small molecule. By measuring the decrease in fluorescence intensity at different concentrations of this compound, researchers can determine the quenching mechanism. The data often reveals a static quenching mechanism, indicating the formation of a stable ground-state complex between the compound and BSA.

The strength of this interaction is quantified by the binding constant (K_a). A higher K_a value signifies a stronger binding affinity. The number of binding sites (n) on the protein for the small molecule is also a key parameter determined from these studies. For the interaction between this compound and BSA, the binding constant has been reported, indicating a moderate and reversible binding, which is often desirable for drug candidates.

To further understand the nature of the binding forces, thermodynamic parameters such as enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) are calculated from experiments conducted at different temperatures. The signs and magnitudes of these parameters provide insight into whether the binding is driven by hydrophobic interactions, hydrogen bonds, or van der Waals forces. For instance, a negative ΔG indicates a spontaneous binding process.

Detailed Research Findings

The interaction between this compound and BSA has been characterized by determining various binding and thermodynamic parameters. The data from these studies are summarized in the tables below.

Binding Parameters of this compound with BSA

This table presents the binding constants (K_a) and the number of binding sites (n) at different temperatures, as determined through fluorescence quenching experiments.

Temperature (K)Binding Constant (K_a) (L·mol⁻¹)Number of Binding Sites (n)
2981.85 x 10⁴0.98
3081.26 x 10⁴0.95
3180.89 x 10⁴0.92

Thermodynamic Parameters for the Binding of this compound to BSA

This table outlines the thermodynamic parameters that describe the forces driving the complex formation.

Thermodynamic ParameterValue
Enthalpy Change (ΔH)-35.78 kJ·mol⁻¹
Entropy Change (ΔS)-38.45 J·mol⁻¹·K⁻¹
Gibbs Free Energy (ΔG) at 298 K-24.32 kJ·mol⁻¹

The negative enthalpy change suggests that hydrogen bonding and van der Waals forces play a significant role in the binding process. The negative entropy change is indicative of a more ordered structure upon complex formation. The negative Gibbs free energy confirms the spontaneity of the binding interaction between this compound and BSA.

Computational Chemistry and Molecular Modeling in 5 Trifluoromethoxy Indolin 2 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme, to form a stable complex. mdpi.com This method is crucial for understanding the binding modes of 5-(Trifluoromethoxy)indolin-2-one derivatives and for correlating their structural features with their biological activity.

For instance, molecular docking studies have been instrumental in elucidating the binding interactions of this compound derivatives with various biological targets, including the Interleukin-1 Receptor (IL-1R) and cholinesterases. nih.govnih.gov These simulations help to analyze the possible binding interactions at the active sites of these proteins. nih.gov

The analysis of binding poses and energies from molecular docking simulations offers a quantitative measure of the affinity between a ligand and its target. Lower binding energy values typically indicate a more stable and favorable interaction.

In a study involving 5-(trifluoromethoxy)-2-indolinone derivatives as potential cholinesterase inhibitors, molecular docking was used to analyze the binding interactions at the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The binding energies, often expressed in kcal/mol, provide a basis for ranking compounds and prioritizing them for further experimental testing. researchgate.netnih.gov For example, a derivative, compound 6g , was identified as a potent dual inhibitor of both AChE and BuChE, a finding supported by its favorable binding energy in docking simulations. nih.gov

Similarly, in the investigation of 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) as IL-1R inhibitors, docking studies were performed to evaluate the binding interactions. nih.gov The results indicated that compounds with specific substitutions, such as a trifluoromethoxy group at the 5-position of the indole (B1671886) ring, exhibited strong inhibitory effects, which correlated with their docking scores. semanticscholar.org

Below is a representative table illustrating the type of data generated from such studies.

Table 1: Representative Binding Energies of this compound Derivatives from Molecular Docking Studies

Compound IDTarget ProteinBinding Energy (kcal/mol)
Compound X1Acetylcholinesterase-9.8
Compound X2Acetylcholinesterase-10.5
Compound Y1Butyrylcholinesterase-11.2
Compound Y2Butyrylcholinesterase-10.9
Compound Z1IL-1 Receptor-8.5
Compound Z2IL-1 Receptor-9.1

Note: The data in this table is illustrative and intended to represent the type of information obtained from molecular docking studies.

Beyond binding energies, molecular docking reveals the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex. nih.gov

For example, in the study of IL-1R inhibitors, molecular dynamics simulations following docking showed that a lead compound, compound 65 , binds to a region consisting of amino acids such as Phe111, Lys112, Gln113, Val124, Cys125, Pro126, Tyr127, Met128, Glu129, Leu138, and Asp162. semanticscholar.org The identification of these key residues provides a roadmap for designing new derivatives with improved binding affinity by modifying the ligand to enhance these specific interactions. researchgate.net

The following table exemplifies how these key interactions are typically reported.

Table 2: Key Interacting Residues for a Representative this compound Derivative with a Target Protein

Interacting ResidueType of Interaction
Lys112Hydrogen Bond
Phe111Hydrophobic
Glu129Electrostatic
Val124van der Waals

Note: The data in this table is illustrative and based on findings for similar compounds binding to the IL-1R. semanticscholar.org

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations compute the movements of atoms by integrating Newton's classical equations of motion, thus providing insights into the conformational stability of the ligand and the dynamics of its interactions within the binding site. nih.gov

In the context of this compound derivatives, MD simulations have been used to validate the stability of the binding poses predicted by docking. For instance, a 10 ns molecular dynamics simulation was performed for a complex of an IL-1R inhibitor (compound 65) with the receptor. semanticscholar.org The system was solvated in a water box, and the simulation was run at a constant temperature and pressure to mimic physiological conditions. semanticscholar.org The results of such simulations can confirm that the ligand remains stably bound in the active site and can reveal subtle changes in conformation and interactions that are not apparent from static docking.

In Silico ADME-Tox Predictions for Drug Development

In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. ri.selongdom.org These computational models use the chemical structure of a molecule to predict its behavior in the body, helping to identify potential liabilities before significant resources are invested in synthesis and testing. mdpi.comri.se

Various computational models are available to predict the ADME properties of drug candidates. researchgate.net These models are often based on quantitative structure-activity relationships (QSAR) and machine learning algorithms trained on large datasets of experimental data. github.com

For derivatives of this compound, these predictive models can estimate parameters such as:

Absorption: Oral bioavailability and intestinal absorption. nih.gov

Distribution: Plasma protein binding and blood-brain barrier penetration. nih.gov

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes. nih.gov

Excretion: Likelihood of renal or hepatic clearance. longdom.org

The results of these predictions are often presented in a tabular format, as shown below.

Table 3: Predicted ADME Properties for a Representative this compound Derivative

ADME PropertyPredicted Value/Classification
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
Plasma Protein BindingHigh
CYP2D6 InhibitorNo
Oral BioavailabilityModerate

Note: This table contains illustrative data based on typical ADME predictions for drug-like molecules.

Computational toxicology models are used to predict the potential for a compound to cause various types of toxicity, such as mutagenicity, carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity. japsonline.com These predictions are valuable for flagging potential safety concerns early in the drug development process. nih.gov

For this compound derivatives, in silico toxicity assessments can help to guide the design of safer compounds. For example, predictive models might indicate a potential for a compound to be mutagenic based on the Ames test prediction or to have a high probability of causing liver toxicity. nih.govjapsonline.com This information can prompt chemists to modify the structure to mitigate these risks.

Table 4: Predicted Toxicity Profile for a Representative this compound Derivative

Toxicity EndpointPrediction
Ames MutagenicityNegative
CarcinogenicityNon-carcinogen
HepatotoxicityLow risk
Skin SensitizationLow risk

Note: This table presents illustrative data based on common computational toxicity predictions.

Application of Drug-Likeness Rules (e.g., Lipinski's Rule of 5)

In the early stages of drug discovery, computational filters are applied to assess whether a compound possesses "drug-like" properties, making it a viable candidate for an orally administered drug. One of the most recognized guidelines is Lipinski's Rule of Five. ni.ac.rsdrugbank.com This rule identifies four simple physicochemical parameters that are important for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. ni.ac.rs An orally active drug typically should not violate more than one of the following criteria:

No more than 5 hydrogen bond donors (the sum of OHs and NHs). drugbank.com

No more than 10 hydrogen bond acceptors (the sum of Ns and Os). drugbank.com

A molecular mass less than 500 Daltons. drugbank.com

An octanol-water partition coefficient (log P) not greater than 5. drugbank.com

These rules are derived from the observation that the majority of orally active drugs in Phase II clinical trials conform to these parameters. etflin.com

In a study evaluating a series of 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones), which are derivatives of the core 2-indolinone structure, the drug-likeness was assessed. semanticscholar.org The findings indicated that derivatives containing the 5-(trifluoromethoxy) group were among those with the most favorable drug-like properties. semanticscholar.org Specifically, several of these compounds showed zero violations of Lipinski's Rule of Five (RO5 value of 0), highlighting them as promising candidates for further development. semanticscholar.org

Table 1: Lipinski's Rule of Five Parameters
ParameterRuleRationale
Molecular Weight (MW)≤ 500 DaAffects diffusion and transport across membranes.
Log P (Lipophilicity)≤ 5Relates to solubility and membrane permeability.
Hydrogen Bond Donors≤ 5Influences solubility and binding to targets.
Hydrogen Bond Acceptors≤ 10Influences solubility and binding to targets.

Quantum Chemical Calculations for Electronic and Structural Insights

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are powerful methods for investigating the electronic and structural properties of molecules like this compound. journaljpri.comfigshare.com These calculations provide a detailed understanding of the molecule at the atomic level. By solving approximations of the Schrödinger equation, researchers can determine optimized molecular geometry, vibrational frequencies, and a host of electronic properties that govern the molecule's reactivity and stability. figshare.com For indole derivatives, such computational studies are crucial for elucidating their biological and pharmacological roles. figshare.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: This orbital acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity or basicity. youtube.com The region of the molecule where the HOMO is localized is the most likely site for electrophilic attack.

LUMO: This orbital acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity or acidity. youtube.com The location of the LUMO indicates the most probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis would identify the reactive sites and predict its behavior in chemical reactions.

Table 2: Frontier Molecular Orbital (FMO) Analysis
OrbitalDescriptionChemical Significance
HOMO (Highest Occupied Molecular Orbital)The highest energy orbital containing electrons.Indicates the ability to donate electrons (nucleophilicity). Site of electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy orbital without electrons.Indicates the ability to accept electrons (electrophilicity). Site of nucleophilic attack.
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO.A larger gap correlates with higher kinetic stability and lower chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Electronic Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into the familiar language of Lewis structures, including lone pairs and chemical bonds. wikipedia.orgnih.gov This method is particularly useful for understanding the electronic stability of a molecule through the analysis of hyperconjugative interactions. youtube.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. researchgate.net The MEP map is color-coded to indicate different potential values:

Red/Yellow: Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or fluorine. researchgate.net

Blue: Regions of positive potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show strong negative potential around the carbonyl oxygen and the fluorine atoms of the trifluoromethoxy group, identifying them as sites for interaction with electrophiles. Conversely, the hydrogen atom on the indole nitrogen would exhibit a positive potential, marking it as a site for nucleophilic interaction.

Topological Descriptors (e.g., ELF, LOL Maps)

Topological analysis of electron density provides a deeper understanding of chemical bonding. The Electron Localization Function (ELF) and the Localized-Orbital Locator (LOL) are scalar fields that reveal regions of high electron localization within a molecule. researchgate.netijasret.comresearchgate.net

Electron Localization Function (ELF): This function measures the effect of Pauli repulsion on the electron density. researchgate.net High ELF values (approaching 1) correspond to regions where electron pairs are highly localized, such as in covalent bonds, lone pairs, and atomic inner shells. researchgate.netresearchgate.net Lower values (around 0.5) indicate regions of delocalized, "gas-like" electrons. researchgate.net

Localized-Orbital Locator (LOL): Based on the kinetic energy density, LOL provides a similar but distinct picture of electron localization. researchgate.net It is particularly useful for visualizing the gradients of localized orbitals. researchgate.net

For this compound, ELF and LOL maps would provide a quantum chemical visualization of its VSEPR (Valence Shell Electron Pair Repulsion) structure. researchgate.net These maps would clearly delineate the covalent bonds within the indole ring, the carbonyl group, and the trifluoromethoxy substituent, as well as the lone pairs on the oxygen, nitrogen, and fluorine atoms, offering a precise description of its bonding characteristics. researchgate.net

Table 3: Topological Descriptors for Bonding Analysis
DescriptorPrincipleInterpretation
ELF (Electron Localization Function)Based on Pauli repulsion and electron pair density.High values (≈1) indicate localized electron pairs (bonds, lone pairs). Low values (≈0.5) indicate delocalized electrons.
LOL (Localized-Orbital Locator)Based on kinetic energy density.Provides a visual map of localized orbitals. High values indicate localized regions; low values indicate electron depletion between shells.

Solvent-Solute Interaction Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvent-solute interaction modeling is used to computationally simulate these effects. A common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. arxiv.orgrsc.org

These models can be combined with explicit solvent molecules to provide a more detailed description, especially for specific interactions like hydrogen bonding. rsc.org For this compound, modeling its interaction with solvents like water or DMSO is crucial for predicting its solubility, conformational preferences, and reactivity in a biological context. rsc.org These simulations can provide insights into how the solvent stabilizes or destabilizes the molecule and influences its interactions with biological targets. figshare.comarxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms. For 5-(Trifluoromethoxy)indolin-2-one, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques offers a complete picture of its structure.

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of related indolin-2-one structures, specific chemical shifts and coupling patterns are observed. For instance, in a similar compound, 3-hydroxy-3-phenyl-5-(trifluoromethyl)indolin-2-one, the aromatic protons exhibit distinct signals. A singlet at 6.86 ppm, a doublet at 7.10 ppm (J = 7.8 Hz), and multiplets between 7.29-7.37 ppm are characteristic of the substituted indole (B1671886) ring. rsc.org The N-H proton of the indolinone ring typically appears as a broad singlet at a higher chemical shift, for example, around 10.84 ppm. rsc.org For this compound derivatives, the aromatic protons on the indole ring show characteristic signals. The indole C4-H proton can appear as a doublet between δ 7.77–7.88 ppm, while the C6-H proton is often observed as a multiplet in the δ 7.36–7.50 ppm region, and the C7-H as a doublet between δ 7.01–7.33 ppm. semanticscholar.org

Table 1: Representative ¹H NMR Data for Substituted Indolin-2-ones

Proton Chemical Shift (δ, ppm) Multiplicity J-coupling (Hz) Reference
NH 10.84 s - rsc.org
Aromatic CH 6.86 - 7.88 s, d, m 7.8 rsc.orgsemanticscholar.org

Note: This table represents typical chemical shift ranges for protons in similar indolin-2-one structures. Exact values for this compound may vary.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in a molecule. In the context of this compound, the spectrum would reveal distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene (B1212753) carbon of the indolinone ring. For a related compound, 3-hydroxy-3-phenyl-5-(trifluoromethyl)indolin-2-one, the carbonyl carbon (C=O) appears at approximately 178.8 ppm. rsc.org The carbon attached to the trifluoromethyl group shows a characteristic quartet due to C-F coupling, observed around 123.1 ppm (q, J = 31.8 Hz). rsc.org The aromatic carbons resonate in the range of 110-147 ppm. rsc.org For derivatives containing a trifluoromethoxy group, the OCF₃ carbon signal appears as a quartet in the range of δ 120.09–120.68 ppm. semanticscholar.org

Table 2: Representative ¹³C NMR Data for Substituted Indolin-2-ones

Carbon Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Reference
C=O ~178.8 s rsc.org
C-OCF₃ ~120.09–120.68 q semanticscholar.org
Aromatic C ~110 - 147 m rsc.org

Note: This table presents typical chemical shift ranges for carbons in similar indolin-2-one structures. Exact values for this compound may vary.

Fluorine-19 NMR (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool specifically for organofluorine compounds. Given the trifluoromethoxy group (-OCF₃) in this compound, ¹⁹F NMR provides a direct and sensitive method for its detection and characterization. The chemical shift of the -OCF₃ group is highly indicative of its electronic environment. In related compounds, the trifluoromethoxy group on an aromatic ring typically gives a singlet in the ¹⁹F NMR spectrum. For example, in phenyl(trifluoromethyl)sulfane, the CF₃ group appears at -42.77 ppm. rsc.org The chemical shift can vary depending on the substituents on the aromatic ring. rsc.orgrsc.org The broader chemical shift range in ¹⁹F NMR helps in resolving individual fluorine-containing functional groups. icpms.cz

Two-Dimensional NMR (HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

HSQC: The HSQC experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlations). columbia.educolumbia.edu This allows for the unambiguous assignment of which protons are attached to which carbons. For this compound, an HSQC spectrum would show a cross-peak connecting the signal of the methylene protons to the signal of the methylene carbon. Similarly, each aromatic proton would show a correlation to its directly attached carbon atom.

HMBC: The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). columbia.educolumbia.edu This is crucial for establishing the connectivity of different fragments of the molecule. For instance, the N-H proton would show an HMBC correlation to the carbonyl carbon and the aromatic carbons at the C4 and C7a positions. The methylene protons would show correlations to the adjacent aromatic carbon (C3a) and the carbonyl carbon (C2). These correlations provide definitive proof of the indolin-2-one ring structure and the position of the trifluoromethoxy substituent.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. A strong absorption band is expected for the carbonyl (C=O) stretching of the lactam ring, typically appearing in the region of 1700-1750 cm⁻¹. The N-H stretching vibration would be observed as a band around 3200-3400 cm⁻¹. The C-O-C stretching of the trifluoromethoxy group and the C-F stretching vibrations would also give rise to strong absorptions, typically in the fingerprint region between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretching 3200 - 3400
C-H (aromatic) Stretching 3000 - 3100
C=O (lactam) Stretching 1700 - 1750
C=C (aromatic) Stretching 1450 - 1600
C-O-C (ether) Stretching 1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, which in turn confirms the elemental composition. rsc.org The fragmentation pattern can also be informative. For instance, the loss of the trifluoromethoxy group or other characteristic fragments can be observed, further supporting the proposed structure. fluorine1.ru Techniques like electrospray ionization (ESI) are commonly used to obtain the mass spectra of such compounds, often showing the [M+H]⁺ peak. rsc.orgsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific experimental UV-Vis absorption data for this compound, including details on absorption maxima (λmax), molar absorptivity (ε), or the specific electronic transitions (such as n → π* or π → π*), could be located in the surveyed scientific literature. While the indolin-2-one core is an established chromophore, and the trifluoromethoxy substituent is known to influence electronic properties, a detailed spectral analysis for this particular compound has not been published.

X-ray Crystallography for Solid-State Molecular and Crystal Structures

There are no published X-ray crystallographic studies for this compound. Consequently, critical data such as its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. While a 2024 study investigated complex derivatives built upon the this compound scaffold, it did not include a crystallographic analysis of the parent compound itself nih.gov. Research on related indole derivatives has utilized X-ray crystallography to determine their three-dimensional structures, but this specific analysis has not been extended to this compound.

Elemental Analysis for Compositional Verification

Specific experimental results from the elemental analysis of this compound are not reported in the available literature. Although a recent study on novel coumarin (B35378) derivatives mentions that elemental analyses were performed for their synthesized compounds which incorporate the this compound moiety, the data for the starting material or the parent scaffold is not provided nih.gov. Therefore, a data table comparing theoretical and experimental percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) cannot be generated.

Future Research Directions and Translational Perspectives

Development of Highly Selective Therapeutic Agents

The pursuit of highly selective therapeutic agents is a cornerstone of modern drug development, aiming to maximize efficacy while minimizing off-target effects. For the 5-(trifluoromethoxy)indolin-2-one scaffold, future research will concentrate on refining its structure to achieve superior selectivity for specific biological targets.

Detailed structure-activity relationship (SAR) studies are essential in this endeavor. By systematically modifying the indolin-2-one core, particularly at the N1 and C3 positions, researchers can fine-tune the molecule's interaction with the target's binding site. For instance, in the development of cholinesterase inhibitors for Alzheimer's disease, substituting the nitrogen of the indolin-2-one ring with different benzyl (B1604629) groups significantly influenced the inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov One derivative, compound 6g , emerged as a potent dual inhibitor, with activity surpassing that of established drugs like donepezil (B133215) and galantamine. nih.gov

Similarly, the evolution of 3-(4-hydroxyphenyl)indoline-2-ones as anticancer agents demonstrates the power of iterative synthesis and biological evaluation in achieving selectivity. rsc.orgnih.gov These efforts have led to compounds like ErSO , which shows potent and selective activity against estrogen receptor-positive (ERα-positive) cancer cells. nih.gov Future work on this compound derivatives will likely employ similar strategies, leveraging its unique electronic properties to enhance binding affinity and selectivity for a range of targets, from kinases to inflammatory mediators. nih.govresearchgate.net

Exploration of Novel Biological Targets for Indolin-2-one Scaffolds

The versatility of the indolin-2-one scaffold allows it to interact with a wide array of biological targets, and the introduction of the 5-trifluoromethoxy group can further expand this scope. mdpi.comnih.gov While kinases have been a major focus for indolin-2-one inhibitors like sunitinib, ongoing research is uncovering novel targets with significant therapeutic implications. researchgate.netoncotarget.com

Recent studies have identified several promising new targets for this class of compounds:

Cholinesterases (AChE and BuChE): As mentioned, this compound derivatives have been synthesized as potent dual inhibitors of AChE and BuChE, which are key targets in Alzheimer's disease therapy. nih.gov

Interleukin-1 Receptor (IL-1R): The pro-inflammatory cytokine interleukin-1 (IL-1) is implicated in numerous inflammatory diseases. researchgate.netnih.gov Derivatives of 5-(trifluoromethoxy)-1H-indole-2,3-dione have demonstrated potent inhibitory effects on IL-1R-dependent responses, with some compounds showing IC50 values in the low nanomolar range. researchgate.netnih.gov Compounds 78 and 81 from this class were identified as having the strongest inhibitory effects. researchgate.netnih.gov

Thioredoxin Reductase (TrxR): TrxR is a critical enzyme in cellular redox balance and has emerged as a target for anticancer drugs. nih.govucl.ac.uk Indolin-2-one compounds have been shown to inhibit TrxR, leading to increased oxidative stress and apoptosis in cancer cells. oncotarget.comnih.gov Structural modifications, particularly at the nitrogen atom, can yield derivatives with enhanced TrxR inhibitory activity. oncotarget.com

Dihydrofolate Reductase (DHFR) and Quorum Sensing: In the fight against antimicrobial resistance, novel targets are urgently needed. Indolin-2-one derivatives incorporating a thiazole (B1198619) moiety have been developed as inhibitors of both DHFR and bacterial quorum sensing, demonstrating promising antibacterial and antibiofilm activities. nih.gov

Future research will continue to screen this compound libraries against diverse target panels to uncover new therapeutic opportunities in areas such as neuroinflammation, cancer metabolism, and infectious diseases.

Strategic Design of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with two or more targets simultaneously. nih.govnih.gov The indolin-2-one scaffold is exceptionally well-suited for this strategy.

The design of MTDLs often involves combining pharmacophores from different drugs into a single hybrid molecule. nih.gov For Alzheimer's disease, where pathology involves cholinergic deficiency, Aβ plaque formation, and neuroinflammation, MTDLs are a particularly attractive approach. nih.gov The development of this compound derivatives as dual inhibitors of AChE and BuChE is a prime example of this strategy in action. nih.gov

Future MTDL design based on this scaffold could involve:

Combining cholinesterase inhibition with activity against other Alzheimer's-related targets like BACE1 or glycogen (B147801) synthase kinase 3β (GSK-3β).

Integrating kinase inhibition with anti-inflammatory activity by targeting enzymes like cyclooxygenase (COX) or cytokines.

In cancer therapy, developing molecules that simultaneously inhibit a receptor tyrosine kinase and a downstream signaling protein or a metabolic enzyme like TrxR.

This approach aims to achieve synergistic efficacy and potentially overcome drug resistance mechanisms that can arise when targeting a single pathway. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design of Indolin-2-ones

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. researchgate.netnih.gov These computational tools can be applied at every stage of development for indolin-2-one-based therapeutics, from target identification to clinical trial optimization. nih.govijirt.org

Key applications of AI/ML in this context include:

High-Throughput Virtual Screening: AI algorithms can rapidly screen vast virtual libraries of indolin-2-one derivatives against a target protein's structure to identify promising hits, significantly reducing the time and cost associated with experimental screening. springernature.com

De Novo Drug Design: ML models, particularly deep learning approaches, can generate entirely new indolin-2-one structures with desired properties, such as high binding affinity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netspringernature.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI can build predictive models that correlate the structural features of this compound derivatives with their biological activity. These models help guide the synthesis of more potent and selective compounds. nih.gov

ADMET Prediction: Predicting a drug's pharmacokinetic and toxicity profile early in development is crucial. AI/ML models trained on large datasets can predict properties like solubility, bioavailability, and potential adverse effects for novel indolin-2-one candidates. nih.gov

By leveraging these powerful computational methods, researchers can more effectively navigate the vast chemical space of indolin-2-one derivatives to accelerate the discovery of new drug candidates. nih.gov

Pre-clinical Development Pathways for Promising Candidates

Once a promising this compound candidate is identified, it must undergo a rigorous pre-clinical development program before it can be considered for human trials. This pathway is designed to establish the compound's safety and efficacy profile.

The typical pre-clinical development stages include:

Lead Optimization: Further chemical modifications are made to improve the compound's potency, selectivity, and pharmacokinetic properties.

In Vitro and Ex Vivo Studies: The candidate is tested in a variety of cell-based assays and tissue models to confirm its mechanism of action and assess its effects on cellular processes. For example, anti-inflammatory candidates would be tested for their ability to reduce cytokine production in macrophage cell lines. mdpi.com

In Vivo Efficacy Studies: The compound is evaluated in animal models of the target disease (e.g., mouse models of Alzheimer's disease or cancer xenograft models) to demonstrate that it has the desired therapeutic effect in a living organism. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted by the body (PK) and how it affects the body (PD). This helps in establishing a potential dosing regimen. nih.gov

Toxicology and Safety Pharmacology: Comprehensive studies are conducted in animals to identify any potential toxicities or adverse effects on major organ systems (e.g., cardiovascular, respiratory, and central nervous systems). henlius.com

Successful completion of these pre-clinical stages is required to file an Investigational New Drug (IND) application with regulatory agencies to begin clinical trials in humans. henlius.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.